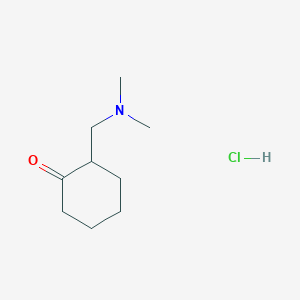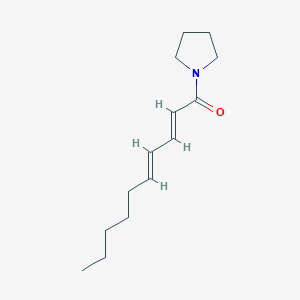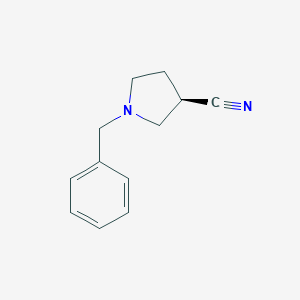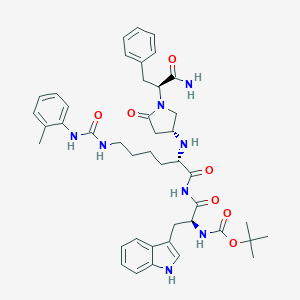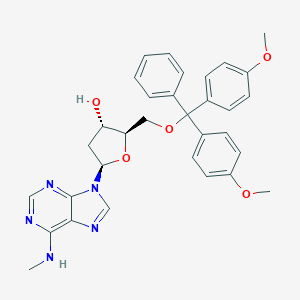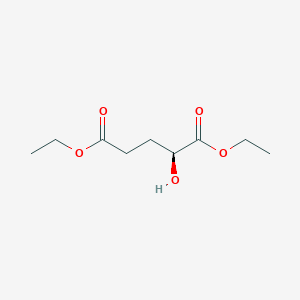
Diethyl (2S)-2-hydroxypentanedioate
Vue d'ensemble
Description
Diethyl (2S)-2-hydroxypentanedioate is a chiral molecule with a molecular formula of C8H14O6. It is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. Diethyl tartrate is commonly used in organic synthesis due to its ability to form chiral complexes with metal ions, which can be used to selectively catalyze reactions. It is also used as a resolving agent for racemic mixtures and as a building block for the synthesis of various biologically active compounds.
Mécanisme D'action
The mechanism of action of diethyl (Diethyl (2S)-2-hydroxypentanedioate)-2-hydroxypentanedioate is dependent on its use in a specific reaction or application. As a chiral auxiliary, diethyl tartrate forms a chiral complex with a metal ion, which can then catalyze a reaction to produce a chiral product. As a resolving agent, diethyl tartrate selectively reacts with one enantiomer of a racemic mixture, forming a diastereomeric salt that can be easily separated. As a building block, diethyl tartrate can be used to introduce chirality into a molecule, which can then be further modified to produce biologically active compounds.
Effets Biochimiques Et Physiologiques
Diethyl (Diethyl (2S)-2-hydroxypentanedioate)-2-hydroxypentanedioate does not have any known biochemical or physiological effects on its own. However, the compounds that are synthesized using diethyl tartrate as a building block may have a wide range of biological activities, depending on their structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl (Diethyl (2S)-2-hydroxypentanedioate)-2-hydroxypentanedioate has several advantages for use in lab experiments. It is readily available, easy to handle, and relatively inexpensive. It can be used in a wide range of reactions and applications, and it can be easily purified by recrystallization. However, diethyl tartrate has some limitations. It is not always effective as a resolving agent, and it may not be suitable for use in certain reactions or applications.
Orientations Futures
There are several future directions for the use of diethyl (Diethyl (2S)-2-hydroxypentanedioate)-2-hydroxypentanedioate in scientific research. One area of interest is the development of new chiral complexes for use in asymmetric synthesis. Diethyl tartrate may also be used as a building block for the synthesis of new biologically active compounds. Additionally, the use of diethyl tartrate as a resolving agent may be improved through the development of new techniques or modifications to existing methods.
Méthodes De Synthèse
Diethyl tartrate can be synthesized by the reaction of diethyl malonate with tartaric acid in the presence of sulfuric acid. The reaction proceeds through the formation of an intermediate diethyl tartrate monoester, which is then hydrolyzed to form diethyl tartrate. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
Diethyl (Diethyl (2S)-2-hydroxypentanedioate)-2-hydroxypentanedioate has a wide range of applications in scientific research. It is commonly used as a chiral auxiliary in asymmetric synthesis, where it can be used to introduce chirality into molecules. It can also be used as a resolving agent to separate racemic mixtures into their enantiomers. Diethyl tartrate is also used as a building block for the synthesis of various biologically active compounds, including antitumor agents, antiviral agents, and antibiotics.
Propriétés
IUPAC Name |
diethyl (2S)-2-hydroxypentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7,10H,3-6H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLHSDCNOUDICA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466501 | |
| Record name | Diethyl (2S)-2-hydroxypentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (2S)-2-hydroxypentanedioate | |
CAS RN |
55094-99-0 | |
| Record name | Diethyl (2S)-2-hydroxypentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



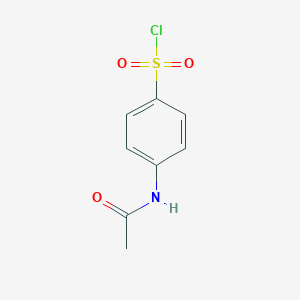
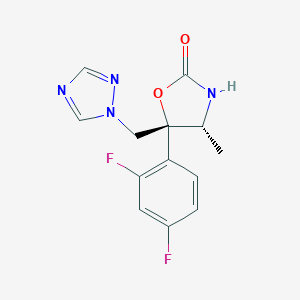
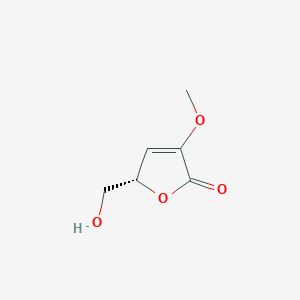
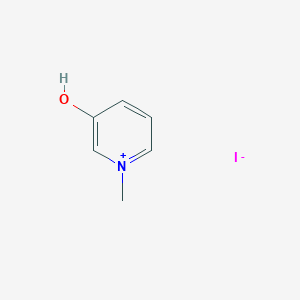
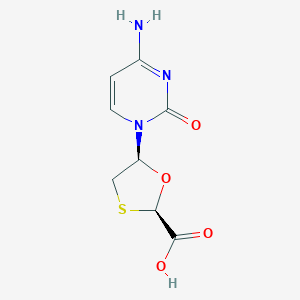
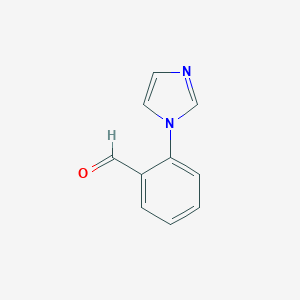
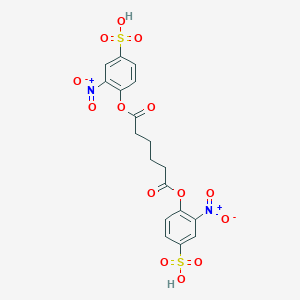
![N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B132898.png)
